molecular formula C21H23BrN2O3S2 B2904575 (3-Bromophenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione CAS No. 1021207-97-5

(3-Bromophenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione

Cat. No.: B2904575
CAS No.: 1021207-97-5
M. Wt: 495.45
InChI Key: JCDLGCQLWWHYHN-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione: is a complex organic compound characterized by its bromophenyl and trimethoxyphenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core. The bromophenyl group is introduced through a bromination reaction, while the trimethoxyphenyl group is added via a carbonothioyl coupling reaction. The reaction conditions often require the use of strong bases, oxidizing agents, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromophenyl group can be oxidized to form bromophenol derivatives.

  • Reduction: : The trimethoxyphenyl group can be reduced to form hydroxylated derivatives.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Bromophenol derivatives

  • Reduction: : Hydroxylated trimethoxyphenyl derivatives

  • Substitution: : Piperazine derivatives with various substituents

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antioxidant properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both bromophenyl and trimethoxyphenyl groups. Similar compounds include:

  • (3-Bromophenyl)triphenylsilane: : Contains a bromophenyl group but lacks the piperazine ring.

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: : Similar piperazine structure but different substituents.

(3-Bromophenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione .

Properties

IUPAC Name

(3-bromophenyl)-[4-(3,4,5-trimethoxybenzenecarbothioyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3S2/c1-25-17-12-15(13-18(26-2)19(17)27-3)21(29)24-9-7-23(8-10-24)20(28)14-5-4-6-16(22)11-14/h4-6,11-13H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDLGCQLWWHYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=S)N2CCN(CC2)C(=S)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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